

Recommended storage conditions for L-Anserine nitrate stock solutions.

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Compound of Interest		
Compound Name:	L-Anserine nitrate	
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Recommended Storage Conditions for L-Anserine Nitrate Stock Solutions Introduction

L-Anserine nitrate is a salt of L-Anserine, a naturally occurring dipeptide composed of β-alanine and 3-methyl-L-histidine. It is recognized for its potent antioxidant and anti-glycation properties, making it a compound of significant interest in research, particularly in the fields of neuroprotection, anti-aging, and metabolic disorders. Proper preparation and storage of **L-Anserine nitrate** stock solutions are crucial to maintain its stability and ensure the reliability and reproducibility of experimental results. This document provides detailed application notes and protocols for the recommended storage of **L-Anserine nitrate** stock solutions.

Data Presentation: Storage and Solubility

To ensure the integrity of **L-Anserine nitrate** for research purposes, it is imperative to adhere to appropriate storage conditions for both the solid compound and its prepared stock solutions. The following tables summarize the key storage and solubility parameters.

Table 1: Recommended Storage Conditions



Form	Storage Temperature	Duration	Notes
Solid Powder	-20°C	3 years	Protect from moisture.
4°C	2 years	For shorter-term storage.	
In Solvent	-80°C	6 months - 1 year	Recommended for long-term storage of aliquots to prevent degradation from freeze-thaw cycles.[1]
-20°C	1 month	Suitable for short-term storage.[1]	

Table 2: Solubility Data

Solvent	Solubility	Concentration (mM)	Notes
Water	59-60 mg/mL	~194.5 - 197.8	Sonication or ultrasonic assistance may be required for complete dissolution. [2]
DMSO	~3.03 mg/mL	~10	Sonication is recommended. Some sources report insolubility, fresh DMSO is critical.[1][2]
Ethanol	Insoluble	-	Not a recommended solvent.[1]

Experimental Protocols



Protocol 1: Preparation of Aqueous L-Anserine Nitrate Stock Solution (100 mM)

Materials:

- L-Anserine nitrate powder
- Sterile, purified water (e.g., Milli-Q or equivalent)
- Sterile conical tubes (15 mL or 50 mL)
- Vortex mixer
- Sonicator (optional, but recommended)
- Sterile 0.22 μm syringe filter
- Sterile syringes
- Sterile microcentrifuge tubes for aliquots

Procedure:

- Calculate Required Mass: To prepare a 100 mM stock solution, calculate the mass of L-Anserine nitrate needed. The molecular weight of L-Anserine nitrate is 303.27 g/mol.
 - For 10 mL of a 100 mM solution:
 - Mass (g) = 0.1 mol/L * 0.010 L * 303.27 g/mol = 0.30327 g (or 303.27 mg)
- Weighing: Accurately weigh the calculated amount of L-Anserine nitrate powder in a sterile conical tube.
- Dissolution: Add the desired volume of sterile, purified water to the conical tube.
- Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes.



- Sonication (if necessary): If the powder is not fully dissolved, place the tube in a sonicator water bath for 5-10 minutes, or until the solution is clear.
- Sterilization: To ensure the sterility of the stock solution for cell culture or other sensitive applications, filter the solution through a 0.22 µm syringe filter into a new sterile conical tube.
- Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile
 microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can lead to
 degradation of the compound.
- Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1]

Protocol 2: Ferric Thiocyanate Method for Antioxidant Activity Assessment

This protocol provides a general framework for assessing the antioxidant activity of the prepared **L-Anserine nitrate** stock solution.

Materials:

- **L-Anserine nitrate** stock solution (prepared as in Protocol 1)
- Linoleic acid
- 95% Ethanol
- 0.1 M Sodium phosphate buffer (pH 7.0)
- 30% Ammonium thiocyanate solution
- 20 mM Ferrous chloride solution in 3.5% HCl
- Test tubes
- Incubator or water bath at 60°C



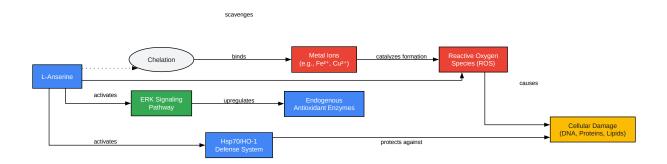
Procedure:

- Prepare Reaction Mixture: In a test tube, mix the following:
 - 0.5 mL of various concentrations of L-Anserine nitrate solution (diluted from the stock solution)
 - 1.0 mL of 0.1 M sodium phosphate buffer (pH 7.0)
 - 1.0 mL of 50 mM linoleic acid in 95% ethanol
- Incubation: Place the test tubes in the dark at 60°C to induce oxidation.
- Color Development: At timed intervals, take a 50 μL aliquot of the reaction mixture and add the following in sequence:
 - 4.7 mL of 75% ethanol
 - 0.1 mL of 30% ammonium thiocyanate
 - 0.1 mL of 20 mM ferrous chloride solution
- Absorbance Measurement: After 3 minutes, measure the absorbance of the red-colored solution at 500 nm using a spectrophotometer. A lower absorbance indicates higher antioxidant activity.
- Control: A control sample containing deionized water instead of the L-Anserine nitrate solution should be run in parallel.

Visualizations

The following diagrams illustrate the proposed mechanisms of action for L-Anserine.

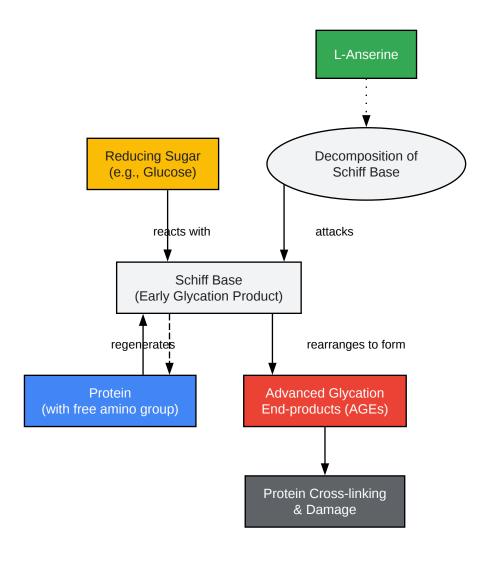




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Caption: Antioxidant mechanisms of L-Anserine.





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Caption: Anti-glycation mechanism of L-Anserine.

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